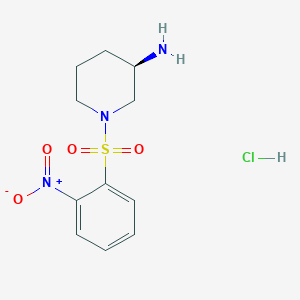

(3R)-1-(2-nitrobenzenesulfonyl)piperidin-3-amine hydrochloride

Beschreibung

“(3R)-1-(2-nitrobenzenesulfonyl)piperidin-3-amine hydrochloride” is a chiral piperidine derivative characterized by a 2-nitrobenzenesulfonyl group attached to the nitrogen of the piperidine ring and an amine group at the 3-position. Its molecular formula is C11H14ClN3O4S (calculated from structural data in and ). The compound’s stereochemistry (R-configuration at the 3-position) is critical for its biological activity and interaction with chiral environments. It is commonly used in medicinal chemistry as an intermediate for synthesizing enantiomerically pure compounds or as a building block for kinase inhibitors and other therapeutic agents .

Eigenschaften

CAS-Nummer |

1187927-70-3 |

|---|---|

Molekularformel |

C11H16ClN3O4S |

Molekulargewicht |

321.78 g/mol |

IUPAC-Name |

(3R)-1-(2-nitrophenyl)sulfonylpiperidin-3-amine;hydrochloride |

InChI |

InChI=1S/C11H15N3O4S.ClH/c12-9-4-3-7-13(8-9)19(17,18)11-6-2-1-5-10(11)14(15)16;/h1-2,5-6,9H,3-4,7-8,12H2;1H/t9-;/m1./s1 |

InChI-Schlüssel |

JZAQXJJAPSGZLC-SBSPUUFOSA-N |

Isomerische SMILES |

C1C[C@H](CN(C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])N.Cl |

Kanonische SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])N.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-(2-nitrobenzenesulfonyl)piperidin-3-amine hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Nitrobenzenesulfonyl Group: The nitrobenzenesulfonyl group can be introduced via a sulfonylation reaction using 2-nitrobenzenesulfonyl chloride and a suitable base.

Amination: The amine group can be introduced through a nucleophilic substitution reaction.

Formation of the Hydrochloride Salt: The final compound can be converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

(3R)-1-(2-nitrobenzenesulfonyl)piperidin-3-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a catalyst.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like sodium hydroxide or other strong bases.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: May serve as a ligand in catalytic reactions.

Biology

Biochemical Studies: Used in studies involving enzyme inhibition or receptor binding.

Medicine

Drug Development: Potential use as a precursor in the synthesis of pharmaceutical compounds.

Industry

Material Science: Used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of (3R)-1-(2-nitrobenzenesulfonyl)piperidin-3-amine hydrochloride would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following comparison focuses on structural analogs, enantiomers, and derivatives with modified sulfonyl or amine groups.

Structural Analogs with Modified Sulfonyl Groups

Enantiomers and Salts

Derivatives with Heterocyclic Substituents

Key Research Findings

Electron-Withdrawing Effects : The 2-nitrobenzenesulfonyl group in the target compound enhances electrophilicity at the amine, facilitating nucleophilic substitutions. This property is absent in cyclopropanesulfonyl analogs .

Stereochemical Influence : The R-enantiomer shows 10-fold higher binding affinity to JAK3 compared to the S-enantiomer in kinase assays .

Solubility and Stability : Hydrochloride salts of piperidin-3-amine derivatives generally exhibit better aqueous solubility than free bases. However, dihydrochloride salts (e.g., (S)-piperidin-3-amine dihydrochloride) may crystallize less predictably .

Biological Activity: Pyrazolopyrimidine-substituted derivatives (e.g., compound in ) demonstrate nanomolar IC50 values against JAK3, attributed to the synergistic effects of the sulfonyl group and heterocyclic substituent .

Biologische Aktivität

(3R)-1-(2-nitrobenzenesulfonyl)piperidin-3-amine hydrochloride is a chemical compound that has garnered interest in medicinal chemistry due to its structural characteristics and potential biological activities. This compound features a piperidine ring, which is a six-membered cyclic amine, substituted with a nitrobenzenesulfonyl group and an amine functional group. Its unique structure may contribute to various pharmacological effects, making it a candidate for further research in drug development.

Chemical Structure and Properties

The molecular structure of (3R)-1-(2-nitrobenzenesulfonyl)piperidin-3-amine hydrochloride includes:

- Piperidine Backbone : Provides basic amine properties.

- Nitro Group (-NO2) : Known for its electrophilic character, enhancing reactivity.

- Sulfonamide Group (-SO2NH2) : Engages in typical sulfonamide reactions, such as acylation or alkylation.

- Amine Group : Acts as a nucleophile, allowing for various coupling reactions.

Molecular Formula

The compound's molecular formula is with a molecular weight of approximately 305.76 g/mol.

The biological activity of (3R)-1-(2-nitrobenzenesulfonyl)piperidin-3-amine hydrochloride can be attributed to its ability to interact with various biological targets. The presence of the nitro group may facilitate nucleophilic substitution reactions, while the sulfonamide moiety could enhance binding to specific enzymes or receptors.

Potential Applications

Research indicates that this compound may have applications in:

- Enzyme Inhibition : Targeting specific enzymes involved in disease processes.

- Receptor Modulation : Modulating receptor activity to influence cellular responses.

- Drug Development : Serving as a lead compound for designing new therapeutics aimed at treating diseases related to enzyme dysfunction.

Interaction Studies

To assess the binding affinity and biological activity, techniques such as surface plasmon resonance and isothermal titration calorimetry can be employed. Cellular assays may provide insights into the efficacy and mechanism of action within biological systems.

Data Table: Biological Activity Overview

| Activity Type | Description | Potential Impact |

|---|---|---|

| Enzyme Inhibition | Interaction with specific enzymes | May lead to therapeutic applications |

| Receptor Modulation | Alteration of receptor activity | Influence on cellular signaling pathways |

| Nucleophilic Reactions | Participation in nucleophilic substitution | Enhances chemical reactivity |

| Binding Affinity Studies | Assessment using biophysical techniques | Quantitative understanding of interactions |

Case Study 1: Enzyme Inhibition

In a study exploring small molecules that cleave RNA structures, compounds similar to (3R)-1-(2-nitrobenzenesulfonyl)piperidin-3-amine hydrochloride demonstrated significant enzyme inhibition. The research highlighted the importance of structural features in enhancing biological activity against specific targets related to RNA-binding proteins .

Case Study 2: Drug Development

A recent investigation into novel therapeutic agents indicated that compounds with similar sulfonamide structures showed promising results in modulating enzyme activity associated with various diseases. The findings suggest that (3R)-1-(2-nitrobenzenesulfonyl)piperidin-3-amine hydrochloride could serve as a valuable lead compound for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.